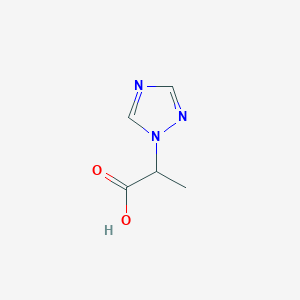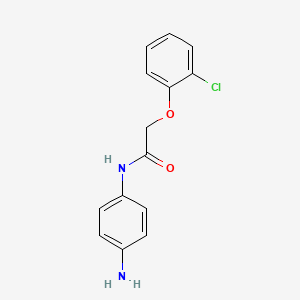![molecular formula C12H19N3 B1317944 [2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine CAS No. 953727-70-3](/img/structure/B1317944.png)
[2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine: is a heterocyclic compound that contains both piperidine and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine typically involves the reaction of 4-methylpiperidine with 3-pyridinecarboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature to slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines or amides.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitters.
Biological Probes: Utilized in the design of probes for studying biological systems.
Industry:
Material Science: Employed in the synthesis of polymers and advanced materials.
Agrochemicals: Used in the development of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of [2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmission. The pathways involved may include the dopaminergic and serotonergic systems, which are crucial for mood regulation and cognitive functions.
Comparación Con Compuestos Similares
[2-(4-Methyl-1-piperidinyl)ethanamine]: Similar in structure but lacks the pyridine ring.
[2-(4-Methyl-1-piperidinyl)-1-phenylethanol]: Contains a phenyl group instead of a pyridine ring.
Uniqueness:
- The presence of both piperidine and pyridine rings in [2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine makes it unique compared to its analogs. This dual-ring structure contributes to its distinct chemical reactivity and potential biological activity.
Propiedades
IUPAC Name |
[2-(4-methylpiperidin-1-yl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-4-7-15(8-5-10)12-11(9-13)3-2-6-14-12/h2-3,6,10H,4-5,7-9,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLSPTLVVIGPMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
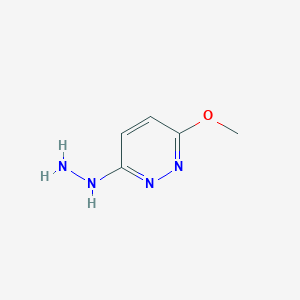

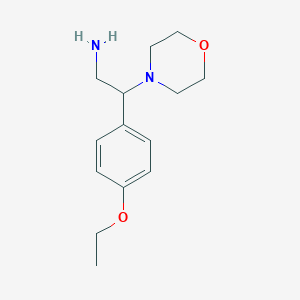
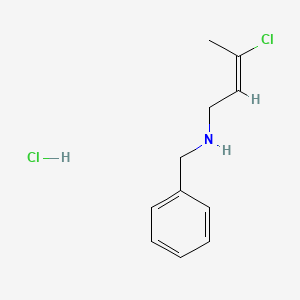
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1317887.png)
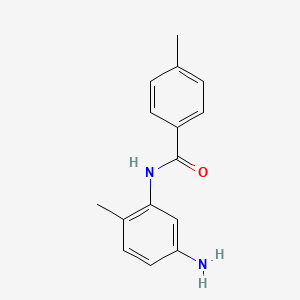
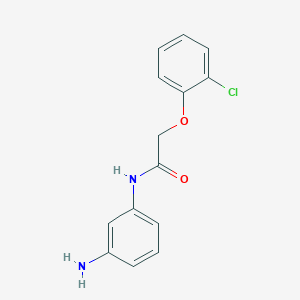
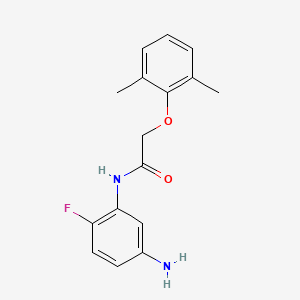
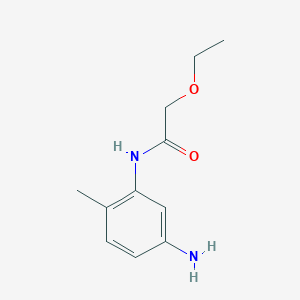
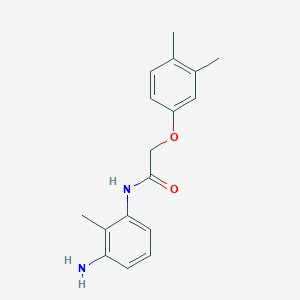

![[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1317910.png)
